molecular formula C7H6ClN3O2 B2764454 [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2243512-24-3

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride

Cat. No.: B2764454
CAS No.: 2243512-24-3
M. Wt: 199.59
InChI Key: IXXKNTCQXVASLL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization to form the triazole ring. This reaction can be facilitated by microwave irradiation, which offers a catalyst-free and eco-friendly approach .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines .

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.

    [1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-9-8-4-10(5)6;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXKNTCQXVASLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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